3-(2-Aminothiazol-4-yl)phenyl acetate
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Overview
Description
3-(2-Aminothiazol-4-yl)phenyl acetate is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminothiazol-4-yl)phenyl acetate typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC) using a petroleum ether and ethyl acetate mixture as the mobile phase .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminothiazol-4-yl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and phenyl derivatives.
Scientific Research Applications
3-(2-Aminothiazol-4-yl)phenyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against multi-drug resistant strains.
Medicine: Potential therapeutic agent for treating bacterial and fungal infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(2-Aminothiazol-4-yl)phenyl acetate involves its interaction with microbial enzymes and proteins. It inhibits the activity of key enzymes involved in cell wall synthesis and protein synthesis, leading to the death of microbial cells. The compound’s thiazole ring is crucial for its binding affinity to the target enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar antimicrobial properties.
4-Phenylthiazole: Another thiazole derivative with applications in medicinal chemistry.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for human health.
Uniqueness
3-(2-Aminothiazol-4-yl)phenyl acetate is unique due to its specific structural features that enhance its antimicrobial activity. The presence of both the thiazole ring and the phenyl acetate group contributes to its higher binding affinity and efficacy compared to simpler thiazole derivatives .
Properties
Molecular Formula |
C11H10N2O2S |
---|---|
Molecular Weight |
234.28 g/mol |
IUPAC Name |
[3-(2-amino-1,3-thiazol-4-yl)phenyl] acetate |
InChI |
InChI=1S/C11H10N2O2S/c1-7(14)15-9-4-2-3-8(5-9)10-6-16-11(12)13-10/h2-6H,1H3,(H2,12,13) |
InChI Key |
AQHBBAQPCAYWER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C2=CSC(=N2)N |
Origin of Product |
United States |
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